molecular formula C13H17N3O B1483507 3-((4-(furan-2-yl)-1H-pyrazol-1-yl)methyl)piperidine CAS No. 2098022-67-2

3-((4-(furan-2-yl)-1H-pyrazol-1-yl)methyl)piperidine

Cat. No. B1483507
CAS RN: 2098022-67-2
M. Wt: 231.29 g/mol
InChI Key: DBZUXAAZLMXACU-UHFFFAOYSA-N
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Description

3-((4-(Furan-2-yl)-1H-pyrazol-1-yl)methyl)piperidine, also known as 4-F-PyMP, is a heterocyclic compound derived from piperidine, pyrazole, and furan. It is an important intermediate in the synthesis of various pharmaceuticals and has a wide range of applications in the scientific and medical fields. 4-F-PyMP has been studied for its potential use in the synthesis of new drugs, as a reagent for the synthesis of derivatives, and for its potential therapeutic properties.

Scientific Research Applications

Chemical Inhibitors of Cytochrome P450 Isoforms

Research demonstrates the importance of chemical inhibitors in understanding the metabolism of drugs by Cytochrome P450 enzymes in the liver. These inhibitors help predict drug-drug interactions by identifying specific CYP isoforms involved in the metabolism of various drugs. The selectivity of inhibitors like furafylline for CYP1A2 and others for different CYP isoforms underlines the critical role of chemical structure in determining selectivity and effectiveness in drug interactions (Khojasteh et al., 2011).

Bioactive Heterocyclic Compounds

The inclusion of furan and thiophene rings in the structure of pharmaceutical compounds highlights their significance in drug design. These heterocycles are crucial in the medicinal chemistry of nucleobases, nucleosides, and their analogues, demonstrating varied biological activities. The structural modifications and bioisosteric replacements with heteroaryl groups significantly impact the activity and selectivity of these compounds, suggesting the potential utility of "3-((4-(furan-2-yl)-1H-pyrazol-1-yl)methyl)piperidine" in similar contexts (Ostrowski, 2022).

DNA Binding Agents and Radioprotectors

Compounds like Hoechst 33258 and its analogues, which bind to the minor groove of DNA, provide a framework for understanding how specific chemical structures interact with biological targets. These compounds' ability to serve as fluorescent DNA stains and potential uses as radioprotectors and topoisomerase inhibitors offer insights into designing molecules for targeting DNA or protecting against radiation damage (Issar & Kakkar, 2013).

Novel CNS Acting Drugs

The exploration of functional chemical groups for synthesizing compounds with central nervous system (CNS) activity emphasizes the importance of heterocycles like pyrazole in drug discovery. This research suggests potential directions for developing new therapeutic agents targeting CNS disorders, where the structural attributes of compounds similar to "3-((4-(furan-2-yl)-1H-pyrazol-1-yl)methyl)piperidine" could be leveraged (Saganuwan, 2017).

properties

IUPAC Name

3-[[4-(furan-2-yl)pyrazol-1-yl]methyl]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O/c1-3-11(7-14-5-1)9-16-10-12(8-15-16)13-4-2-6-17-13/h2,4,6,8,10-11,14H,1,3,5,7,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBZUXAAZLMXACU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)CN2C=C(C=N2)C3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((4-(furan-2-yl)-1H-pyrazol-1-yl)methyl)piperidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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